Senazodan hydrochloride trihydrate

Description

Historical Context and Evolution of Phosphodiesterase III Inhibitor Research

The investigation of compounds like Senazodan (B1618596) is rooted in the broader history of phosphodiesterase (PDE) inhibitor research. Phosphodiesterases are enzymes that break down crucial second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). jrespharm.com The idea that inhibiting these enzymes could have therapeutic benefits dates back to the 1970s. wikipedia.org

The timeline of PDE inhibitor development began with non-selective inhibitors like caffeine (B1668208) and theophylline. jrespharm.comnih.gov The focus gradually shifted towards developing inhibitors selective for specific PDE isozymes as their roles in different tissues were uncovered. wikipedia.orgnih.gov

The development of selective PDE3 inhibitors marked a significant step in cardiovascular pharmacology. jrespharm.com

1961: Dipyridamole was one of the first selective PDE3 inhibitors developed. jrespharm.com

1978-1987: Amrinone and its structural analog Milrinone were approved for treating heart failure, representing the first generation of these agents used clinically for their inotropic and vasodilatory actions. jrespharm.comwikipedia.orgwikipedia.org

This first generation of PDE3 inhibitors, while effective, also highlighted challenges, prompting the synthesis of a second generation of heterocyclic compounds aimed at the PDE3 enzyme, which includes Senazodan. nih.govwikipedia.org

Academic Rationale for Investigating Senazodan Hydrochloride Trihydrate as a Research Compound

The primary academic rationale for investigating this compound stemmed from its distinct mechanism of action as a potential treatment for heart failure. ontosight.aiscispace.com Researchers were particularly interested in its dual properties: it acts as both a phosphodiesterase III inhibitor and a calcium sensitizer (B1316253). ncats.iovulcanchem.com

This dual mechanism was significant because it offered a different approach compared to purely Ca2+ mobilizing agents. nih.gov By inhibiting PDE3, Senazodan increases intracellular cAMP levels, which contributes to positive inotropic (increased contractility) and vasodilatory effects. ncats.iojrespharm.com Simultaneously, its calcium-sensitizing activity was thought to enhance the efficiency of cardiac muscle contraction without a corresponding large increase in intracellular calcium, a factor that could be deleterious. scispace.comnih.gov

Research studies explored its potential to provide a favorable hemodynamic profile. nih.gov The compound was investigated for its inotropic and chronotropic (heart rate) effects, with the goal of developing a more effective cardiotonic agent for patients with acute and congestive heart failure. ontosight.ainih.gov

Pharmacological Classification and Significance within Cardiotonic Agent Studies

This compound is classified pharmacologically as a Phosphodiesterase III (PDE3) inhibitor and a cardiotonic agent . ontosight.aincats.iodrugbank.com Its significance in cardiotonic agent studies lies in its identity as a new-generation positive inotropic agent with vasodilating properties. ncats.io

Cardiotonic agents are substances that increase the force of myocardial contraction. nih.govnih.gov They are studied for their utility in conditions like heart failure, where the heart's pumping ability is compromised. scispace.comclinicaltrials.gov The research into Senazodan contributed to the body of knowledge on agents that could improve cardiac output. nih.gov

The compound belongs to the chemical class of pyridazinones, a group of heterocyclic compounds that has attracted considerable attention from medicinal chemists for their diverse pharmacological activities, including cardiovascular effects. ontosight.airesearchgate.netresearchgate.net The investigation of Senazodan and similar molecules like pimobendan (B44444) and levosimendan (B1675185) has been crucial in exploring the therapeutic potential and mechanisms of agents that combine PDE inhibition with calcium sensitization to treat heart failure. scispace.comnih.gov

Table 2: Research Findings on Senazodan

| Research Area | Finding |

|---|---|

| Mechanism of Action | Exhibits a dual mechanism, functioning as a Phosphodiesterase III (PDE3) inhibitor and a Calcium Sensitizer. ncats.iovulcanchem.com |

| Pharmacological Effects | Demonstrates positive inotropic (increases contraction force) and chronotropic (affects heart rate) effects. ontosight.ai It also possesses vasodilating properties. ncats.io |

| Therapeutic Potential | Investigated as a potential treatment for acute heart failure due to its cardiotonic and vasodilatory properties. ontosight.aiontosight.aincats.io |

| Clinical Development | Advanced to Phase II clinical trials in Japan before being discontinued. ncats.ioncats.io |

Properties

CAS No. |

474941-42-9 |

|---|---|

Molecular Formula |

C15H21ClN4O4 |

Molecular Weight |

356.80 g/mol |

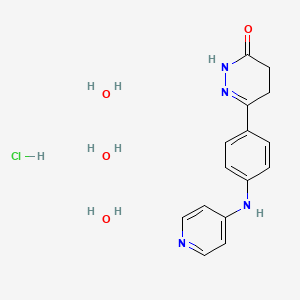

IUPAC Name |

3-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-1H-pyridazin-6-one;trihydrate;hydrochloride |

InChI |

InChI=1S/C15H14N4O.ClH.3H2O/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13;;;;/h1-4,7-10H,5-6H2,(H,16,17)(H,19,20);1H;3*1H2 |

InChI Key |

KQXCWCFBLZWIGE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=C(C=C2)NC3=CC=NC=C3.O.O.O.Cl |

Origin of Product |

United States |

Molecular and Cellular Pharmacodynamics of Senazodan Hydrochloride Trihydrate

Enzymatic Inhibition Profile of Phosphodiesterase III by Senazodan (B1618596) Hydrochloride Trihydrate

Senazodan hydrochloride trihydrate has been identified as an inhibitor of phosphodiesterase III (PDE3), an enzyme crucial for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). medchemexpress.commedchemexpress.com This inhibition leads to a cascade of intracellular events that modulate cellular function, particularly in the cardiovascular system.

Kinetic and Mechanistic Elucidation of Enzyme Inhibition

While Senazodan is recognized as a PDE3 inhibitor, specific kinetic data such as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) are not extensively detailed in publicly available scientific literature. For context, other well-characterized PDE3 inhibitors, like Milrinone, have demonstrated potent and competitive inhibition of human cardiac PDE3 with a reported IC50 value of 0.42 μM and a Ki of 0.15 μM. medchemexpress.com This competitive inhibition mechanism suggests that such molecules vie with the natural substrate, cAMP, for the active site of the enzyme. wikipedia.org The binding of the inhibitor to the enzyme's active site prevents the hydrolysis of cAMP to 5'-AMP, thereby increasing intracellular cAMP levels. rcsb.org

Table 1: Comparative Kinetic Data of a Representative PDE3 Inhibitor

| Compound | Target Enzyme | Inhibition Type | IC50 | Ki |

| Milrinone | Human Cardiac FIII PDE | Competitive | 0.42 μM | 0.15 μM |

Investigation of Substrate Specificity and Isoform Selectivity

The phosphodiesterase 3 family comprises two main isoforms, PDE3A and PDE3B, which exhibit distinct tissue distribution and physiological roles. wikipedia.orgnih.gov PDE3A is predominantly found in cardiovascular tissues, platelets, and smooth muscle, whereas PDE3B is more abundant in tissues regulating energy metabolism, such as adipose and liver cells. nih.govnih.gov The catalytic domains of PDE3A and PDE3B are highly homologous, making the development of isoform-selective inhibitors challenging. rcsb.org

Currently, there is a lack of specific data in the scientific literature detailing the selectivity profile of this compound for PDE3A versus PDE3B. This distinction is critical as the targeted inhibition of a specific isoform can lead to more precise therapeutic effects while minimizing off-target actions. Research on other compounds has highlighted the potential for developing inhibitors with some degree of selectivity, which could offer therapeutic advantages. nih.govmdpi.com

Intracellular Signal Transduction Modulation

The pharmacological effects of this compound extend beyond simple enzyme inhibition, deeply influencing key intracellular signaling pathways that govern cellular function.

Analysis of Cyclic Adenosine Monophosphate (cAMP) Pathway Perturbations

By inhibiting PDE3, Senazodan directly elevates intracellular concentrations of cAMP. medchemexpress.comrcsb.org cAMP is a ubiquitous second messenger that activates protein kinase A (PKA). nih.gov PKA, in turn, phosphorylates a multitude of downstream protein targets, leading to a variety of cellular responses. nih.gov In cardiac myocytes, for example, PKA-mediated phosphorylation of L-type calcium channels and phospholamban enhances calcium influx and reuptake into the sarcoplasmic reticulum, respectively, contributing to increased contractility. rcsb.org The sustained elevation of cAMP due to PDE3 inhibition is a cornerstone of the mechanism of action for compounds in this class. wikipedia.org

Exploration of Calcium Ion Homeostasis Regulation Mechanisms

A distinguishing feature of Senazodan is its activity as a calcium sensitizer (B1316253). medchemexpress.com This means it enhances the response of the contractile machinery to a given concentration of calcium, a mechanism distinct from its PDE3 inhibitory action. Senazodan has been shown to directly enhance the binding of Ca2+ to myofilaments and to purified cardiac troponin C. medchemexpress.com Troponin C is the primary calcium-binding protein in the troponin complex of striated muscle that initiates the conformational changes leading to muscle contraction. nih.govcreative-diagnostics.comwikipedia.org By increasing the affinity of troponin C for calcium, Senazodan facilitates the contractile process without necessarily increasing the intracellular calcium concentration, which can be energetically demanding and potentially cytotoxic. medchemexpress.com

Table 2: Mechanisms of Calcium Sensitization by this compound

| Molecular Target | Effect of Senazodan | Consequence |

| Cardiac Troponin C | Enhances Ca2+ binding | Increased myofilament response to Ca2+ |

| Myofilaments | Increased Ca2+ sensitivity | Potentiation of contraction |

Cellular Mechanisms Underlying Vasodilation Induced by this compound

The vasodilatory effects of Senazodan are a direct consequence of its molecular actions on vascular smooth muscle cells. The inhibition of PDE3 in these cells leads to an accumulation of cAMP. rcsb.org Increased cAMP levels activate PKA, which then phosphorylates several target proteins that promote smooth muscle relaxation. rcsb.org One key target is myosin light chain kinase (MLCK), which, when phosphorylated by PKA, exhibits reduced activity, leading to decreased phosphorylation of the myosin light chain. This results in smooth muscle relaxation and vasodilation. rcsb.org

Preclinical Pharmacological Investigations of Senazodan Hydrochloride Trihydrate in in Vitro and Ex Vivo Models

In Vitro Receptor and Enzyme Binding Profiling

Information regarding the in vitro receptor and enzyme binding profile of Senazodan (B1618596) hydrochloride trihydrate is not currently available in published scientific literature. To characterize a compound's mechanism of action and potential off-target effects, researchers typically perform radioligand binding assays across a wide range of receptors and enzymes.

Hypothetical Data Table: In Vitro Receptor Binding Affinity of Senazodan

| Receptor Target | Radioligand | Senazodan Ki (nM) |

| Adrenergic α1 | [³H]Prazosin | Data Not Available |

| Adrenergic α2 | [³H]Rauwolscine | Data Not Available |

| Adrenergic β1 | [³H]CGP-12177 | Data Not Available |

| Dopamine D1 | [³H]SCH 23390 | Data Not Available |

| Dopamine D2 | [³H]Spiperone | Data Not Available |

| Serotonin 5-HT1A | [³H]8-OH-DPAT | Data Not Available |

| Serotonin 5-HT2A | [³H]Ketanserin | Data Not Available |

| Muscarinic M1 | [³H]Pirenzepine | Data Not Available |

Hypothetical Data Table: In Vitro Enzyme Inhibition Profile of Senazodan

| Enzyme Target | Substrate | Senazodan IC50 (µM) |

| Phosphodiesterase 3 (PDE3) | cAMP/cGMP | Data Not Available |

| Monoamine Oxidase A (MAO-A) | Kynuramine | Data Not Available |

| Monoamine Oxidase B (MAO-B) | Benzylamine | Data Not Available |

| Cytochrome P450 2D6 | Dextromethorphan | Data Not Available |

| Cytochrome P450 3A4 | Midazolam | Data Not Available |

Ex Vivo Organ Bath Studies for Myocardial Contractility and Vascular Smooth Muscle Relaxation

There are no published ex vivo studies detailing the effects of Senazodan hydrochloride trihydrate on myocardial contractility or vascular smooth muscle relaxation. Such studies would typically involve isolated tissues, such as papillary muscles or aortic rings, mounted in an organ bath to measure physiological responses to the compound.

Hypothetical Data Table: Effect of Senazodan on Myocardial Contractility in Isolated Guinea Pig Papillary Muscle

| Concentration (µM) | Change in Contractile Force (%) |

| 0.01 | Data Not Available |

| 0.1 | Data Not Available |

| 1 | Data Not Available |

| 10 | Data Not Available |

| 100 | Data Not Available |

Hypothetical Data Table: Vasorelaxant Effect of Senazodan on Phenylephrine-Precontracted Rat Aortic Rings

| Concentration (µM) | Relaxation (%) |

| 0.01 | Data Not Available |

| 0.1 | Data Not Available |

| 1 | Data Not Available |

| 10 | Data Not Available |

| 100 | Data Not Available |

Cellular Electrophysiological Assessments and Ion Channel Modulation

No data from cellular electrophysiological studies on this compound are available in the scientific literature. These investigations would typically use techniques like patch-clamp electrophysiology on isolated cardiomyocytes or other relevant cell types to assess the compound's effects on ion channel currents.

Hypothetical Data Table: Effect of Senazodan on Cardiac Ion Channels in Isolated Ventricular Myocytes

| Ion Channel | Current | Concentration (µM) | Inhibition (%) |

| Sodium Channel | INa | 10 | Data Not Available |

| L-type Calcium Channel | ICa,L | 10 | Data Not Available |

| Rapid Delayed Rectifier K+ Channel | IKr | 10 | Data Not Available |

| Slow Delayed Rectifier K+ Channel | IKs | 10 | Data Not Available |

| Inward Rectifier K+ Channel | IK1 | 10 | Data Not Available |

Structure Activity Relationship Sar and Structural Biology of Senazodan Hydrochloride Trihydrate

Systematic Structure-Activity Relationship (SAR) Analysis of Senazodan (B1618596) Hydrochloride Trihydrate Analogs

While specific, comprehensive SAR studies focused exclusively on a wide range of Senazodan analogs are not extensively detailed in publicly available literature, general SAR principles for the broader class of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives provide valuable insights into the structural requirements for their biological activity. tjpr.orgresearchgate.netjchemrev.com

Identification of Critical Structural Motifs for Biological Activity

The biological activity of Senazodan and related pyridazinone compounds is intrinsically linked to several key structural motifs:

The Dihydropyridazinone Heterocycle: This core heterocyclic ring is a crucial feature for the cardiotonic activity of this class of compounds. Within this ring, the amide functionality (a dipole and an adjacent acidic proton) is believed to be the primary site of binding to phosphodiesterase, mimicking the phosphate (B84403) group of the natural substrate, cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org

The 6-Aryl Substituent: The presence of an aryl group, in Senazodan's case a phenyl ring, at the 6-position of the pyridazinone ring is a common feature among potent cardioactive agents in this class. This aryl group serves as a scaffold for further substitutions that can modulate the compound's pharmacological profile. It is suggested that an electron-rich center, such as a phenyl ring, is beneficial for activity. tjpr.orgwikipedia.org

Impact of Chemical Substituent Modifications on Pharmacological Potency

Although a detailed SAR table for a series of systematically modified Senazodan analogs is not available, research on related 6-aryl-4,5-dihydro-3(2H)-pyridazinones has demonstrated the significant impact of substituent modifications on pharmacological potency. tjpr.orgresearchgate.net

For the broader class of pyridazinone derivatives, the following general observations have been made:

Substitution on the Aryl Ring: The type and position of substituents on the 6-aryl ring can dramatically alter the compound's activity. For example, in some series of pyridazinone derivatives, the introduction of acetamido or cyano groups at the para or meta position of the benzene (B151609) ring led to potent hypotensive agents. researchgate.net

Modification of the Heterocyclic Ring: Alkyl substitutions on the pyridazinone ring, typically with small groups like methyl or ethyl, have been shown to generally enhance potency. wikipedia.org For instance, some 5-methyl substituted derivatives displayed stronger pharmacological effects compared to their unsubstituted counterparts. researchgate.net

The table below summarizes the observed activities of some pyridazinone derivatives, illustrating the effect of structural modifications on their biological function. It is important to note that these are not direct analogs of Senazodan but belong to the same broader chemical class.

| Compound Class | Key Structural Features | Observed Biological Activity | Reference |

| 6-Aryl-4,5-dihydro-3(2H)-pyridazinones | Chloroalkanoyl substituent and a 5-methyl group | Potent hypotensive action and platelet aggregation inhibition | researchgate.net |

| 6-(4-Substituted acylaminophenyl)-4,5-dihydro-3(2H)-pyridazinones | Varied acylamino groups at the para-position | Appreciable inhibition of ADP-induced platelet aggregation | tjpr.org |

| 6-[4-(Substituted aminoacetamidophenyl)]-4,5-dihydro-3(2H)-pyridazinones | Introduction of different substituted amino groups | Enhanced anti-platelet aggregation activities | tjpr.org |

| Tricyclic 4-methyl-pyridazinones | Fused ring system and a 4-methyl group | High inotropic, vasodilator, and PDE-III inhibitory effects | jchemrev.com |

Molecular Recognition and Ligand-Target Interactions

The therapeutic effects of Senazodan are mediated by its interaction with specific biological targets, namely phosphodiesterase III and cardiac troponin C. medchemexpress.commedchemexpress.com

Crystallographic or Nuclear Magnetic Resonance (NMR) Spectroscopic Studies of Senazodan Hydrochloride Trihydrate-Target Complexes

As of the current available literature, there are no published crystallographic or NMR spectroscopic studies that detail the three-dimensional structure of this compound in complex with its biological targets, PDE III or cardiac troponin C. Such studies would be invaluable for precisely defining the binding site and the specific molecular interactions that govern its inhibitory and sensitizing activities.

Computational Docking and Molecular Dynamics Simulations of Binding Poses

Similarly, there is a lack of publicly available research detailing computational docking or molecular dynamics (MD) simulations specifically for Senazodan. These computational methods are powerful tools for predicting the binding pose of a ligand within the active site of a protein and for studying the dynamic behavior of the protein-ligand complex over time. beilstein-journals.orgnih.govupc.edu Such studies on Senazodan could provide significant insights into:

The likely binding orientation of Senazodan within the active site of PDE III.

The key amino acid residues involved in forming hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand.

The conformational changes that may occur in both the ligand and the target protein upon binding.

The structural basis for its Ca²⁺ sensitizing effect through its interaction with troponin C. plos.orgmdpi.com

In the absence of specific studies on Senazodan, general principles of molecular modeling would be applied to hypothesize its interaction with its targets. nih.govmerckmillipore.com

Influence of Stereochemistry on Biological Function

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. iitkgp.ac.in This is because biological targets such as enzymes and receptors are themselves chiral, and thus can interact differently with different stereoisomers of a ligand.

However, in the case of Senazodan, the molecule is achiral. It does not possess any stereocenters (chiral carbons) or other elements of chirality such as axial or planar chirality. As a result, Senazodan does not have enantiomers or diastereomers. Therefore, the complexities of stereoisomerism and its influence on pharmacological activity are not a factor for this particular compound. Its biological function is determined by its single, defined three-dimensional structure.

Synthetic Chemistry and Advanced Chemical Methodologies for Senazodan Hydrochloride Trihydrate Research

Synthetic Pathways and Methodological Advancements for Senazodan (B1618596) Hydrochloride Trihydrate Synthesis

The synthesis of Senazodan and related pyridazinone derivatives is a well-established area of medicinal chemistry, primarily revolving around the formation of the dihydropyridazinone heterocyclic ring.

The foundational synthesis for the 6-aryl-4,5-dihydro-3(2H)-pyridazinone scaffold, the core of Senazodan, typically involves the condensation of a γ-keto acid with hydrazine (B178648) or its derivatives. The general pathway can be outlined as follows:

Preparation of the γ-Keto Acid Intermediate: The synthesis usually starts with the creation of a substituted γ-oxobenzenebutanoic acid. For Senazodan, this would be a γ-keto acid bearing a precursor to the 4-(4'-pyridyl)amino group on the phenyl ring. A common method for this step is the Friedel-Crafts acylation of a substituted benzene (B151609) with succinic anhydride.

Cyclization Reaction: The resulting γ-keto acid is then reacted with a hydrazine hydrate (B1144303) in a cyclization reaction to form the 4,5-dihydropyridazinone ring. This reaction creates the heterocyclic core of the molecule.

While specific, novel synthetic routes for Senazodan itself are not extensively detailed in publicly available literature, research on related pyridazinone cardiotonic agents focuses on optimizing this core synthesis. Optimization efforts often target improving yields, reducing the number of steps, and employing milder reaction conditions. For instance, variations in the catalyst for the Friedel-Crafts reaction or modifications in the cyclization step are common areas of investigation to enhance efficiency.

A key precursor for many compounds in this class is 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone. The synthesis of this intermediate generally follows the established pathway. Subsequent reaction of the amino group with a suitable pyridine (B92270) derivative would yield the final Senazodan molecule.

| Step | Reaction Type | Reactants | Product | Typical Conditions |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Substituted Benzene, Succinic Anhydride | γ-Aryl-γ-oxobutanoic acid | Lewis Acid Catalyst (e.g., AlCl3) |

| 2 | Cyclization/Condensation | γ-Aryl-γ-oxobutanoic acid, Hydrazine Hydrate | 6-Aryl-4,5-dihydro-3(2H)-pyridazinone | Reflux in a suitable solvent (e.g., Ethanol) |

For the synthesis of research quantities of Senazodan hydrochloride trihydrate, scalability is a key consideration. The general synthetic route is adaptable for laboratory-scale production (milligram to gram scale). However, certain aspects require careful management.

Purification: Chromatographic methods are often necessary to purify the intermediates and the final product. For larger quantities, optimizing crystallization procedures can be more efficient than column chromatography. The separation of enantiomers, if required, often utilizes chiral stationary phases in techniques like polar organic solvent chromatography or supercritical fluid chromatography.

Reagent Handling: The use of reagents like anhydrous aluminum chloride in Friedel-Crafts reactions requires strict moisture control, which can be challenging to maintain at a larger scale.

Exothermic Reactions: Both the Friedel-Crafts acylation and the cyclization can be exothermic. Proper temperature control and heat dissipation are crucial for safety and to prevent the formation of side products.

For laboratory purposes, the cost-effectiveness and operational simplicity of the established synthetic methods make them suitable for producing the necessary amounts for preclinical research and mechanistic studies.

Preparation of Chemically Modified this compound Derivatives for Mechanistic Elucidation

To understand the structure-activity relationship (SAR) and the precise mechanism of action of Senazodan, various chemically modified derivatives have been synthesized and studied. These modifications typically explore how changes to different parts of the molecule affect its biological activity, such as its potency as a phosphodiesterase III (PDE III) inhibitor.

Common modifications to the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone scaffold include:

Substitution on the Phenyl Ring: Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) on the 6-phenyl ring can modulate the electronic properties and binding affinity of the molecule to its target.

Modification of the Pyridazinone Ring: Altering substituents on the pyridazinone ring, such as adding a methyl group at the 5-position, has been shown to influence potency.

Alterations to the Linker and Terminal Group: In the case of Senazodan, the (4'-pyridyl)amino group is a key feature. Derivatives with different heterocyclic systems or modified linkers are synthesized to probe the specific interactions with the target protein.

These synthetic efforts have led to a broad range of analogs, including compounds like Imazodan, Pimobendan (B44444), and Levosimendan (B1675185), which share the same core but have different substituents, leading to varied pharmacological profiles. Studying these derivatives helps to build a comprehensive pharmacophore model, clarifying the essential structural features required for cardiotonic activity.

| Modification Site | Example of Variation | Purpose |

|---|---|---|

| 6-Phenyl Ring | Introduction of nitro, amino, or halogen groups | To study electronic effects on binding affinity |

| Pyridazinone Ring (N2-position) | Alkylation (e.g., methylation) | To explore steric and hydrophobic interactions |

| Pyridazinone Ring (C5-position) | Introduction of a methyl group | To influence potency and pharmacokinetic properties |

| 4-Amino Linker | Replacement with acylpiperazinyl or other linkers | To alter flexibility and binding orientation |

Design and Synthesis of Chemical Probes Based on the this compound Scaffold

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. While specific probes derived directly from the Senazodan scaffold are not widely reported, the principles for their design are well-established, particularly for targeting phosphodiesterases. A chemical probe based on Senazodan would be designed to retain high affinity and selectivity for its target, PDE III, while incorporating a reporter group.

Potential designs for such probes could include:

Fluorescent Probes: A fluorescent tag (fluorophore) could be attached to a non-critical position on the Senazodan molecule. This would allow for real-time monitoring of the probe binding to PDE III, which is useful in high-throughput screening assays to find other inhibitors.

Biotinylated Probes: The addition of a biotin (B1667282) tag would enable the isolation and identification of the target protein (a process known as affinity purification or pull-down assay), confirming the molecular target of Senazodan.

Radiolabeled Probes: Incorporating a radioactive isotope (e.g., ³H or ¹⁴C) would create a radioligand. These probes are highly sensitive and are used in binding assays to quantify receptor density and affinity. The development of PET (Positron Emission Tomography) probes for various PDE isoforms is an active area of research, allowing for non-invasive imaging of the target in living systems.

The synthesis of these probes would involve modifying the Senazodan synthetic pathway to include a functional group (e.g., an amine or carboxylic acid) that can be readily conjugated with the desired tag, without disrupting the core pharmacophore responsible

Computational Chemistry and in Silico Modeling of Senazodan Hydrochloride Trihydrate

Molecular Docking and Virtual Screening Studies

Molecular docking and virtual screening are foundational techniques in computational drug discovery, enabling the prediction of how a ligand such as Senazodan (B1618596) might bind to its protein target and the identification of new potential drug candidates from large chemical libraries. nih.govplos.org

The primary target of Senazodan is phosphodiesterase III (PDE-III). immunomart.commedchemexpress.com Computational approaches can be employed to validate this interaction and to identify potential off-target interactions that might contribute to side effects. Methodologies such as reverse docking, where a known ligand is screened against a library of potential protein targets, can be a powerful tool for target identification and validation. researchgate.net

Furthermore, the analysis of the binding site of PDE-III, often involving the creation of a homology model if a crystal structure is unavailable, is a critical first step. nih.gov By comparing the binding pocket of PDE-III with other PDE isoforms, computational methods can help elucidate the structural basis for Senazodan's selectivity.

Table 1: Illustrative Example of a Target Identification and Validation Workflow

| Step | Description | Computational Tools |

| 1. Target Preparation | Obtaining and preparing the 3D structure of the protein target (e.g., PDE-III). This may involve homology modeling if the crystal structure is not available. | MODELLER, SWISS-MODEL |

| 2. Binding Site Analysis | Identifying and characterizing the active site and any potential allosteric sites on the protein surface. | Pocket-finding algorithms (e.g., in PyMOL, Discovery Studio) |

| 3. Ligand Preparation | Generating the 3D conformation of Senazodan and optimizing its geometry. | ChemDraw, Avogadro |

| 4. Molecular Docking | Predicting the preferred binding orientation and affinity of Senazodan to the PDE-III active site. | AutoDock, GOLD, Glide |

| 5. Reverse Docking | Screening Senazodan against a database of other proteins to predict potential off-targets. | idTarget, PharmMapper |

| 6. Analysis of Results | Evaluating docking scores, binding poses, and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). | PyMOL, Discovery Studio Visualizer |

Beyond just binding affinity, the quality of a drug candidate is assessed by metrics that relate its potency to its physicochemical properties. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key parameters that can be calculated to evaluate the "drug-likeness" of Senazodan and its potential analogs. These metrics help in optimizing lead compounds to achieve a balance between potency and properties like solubility and permeability.

Computational tools can predict key physicochemical properties, such as the logarithm of the partition coefficient (logP), which is crucial for calculating LLE. Furthermore, various "drug-likeness" scores, such as the one proposed by Lipinski's Rule of Five, can be computationally assessed to predict the oral bioavailability of a compound.

Table 2: Example of Predicted Drug-Likeness and Ligand Efficiency Parameters

| Parameter | Description | Illustrative Predicted Value for a Drug-like Molecule |

| Molecular Weight | The mass of the molecule. | < 500 Da |

| logP | The octanol-water partition coefficient, a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | < 5 |

| Hydrogen Bond Acceptors | The number of electronegative atoms. | < 10 |

| Ligand Efficiency (LE) | A measure of binding energy per heavy atom. | Favorable values are typically > 0.3 |

| Lipophilic Ligand Efficiency (LLE) | The difference between pIC50 and logP. | Favorable values are typically > 5 |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms over time. europeanreview.orgendocrine-abstracts.org MD simulations of the Senazodan-PDE-III complex would allow for a detailed analysis of the stability of the binding pose, the conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules in the interaction.

These simulations can reveal the flexibility of different regions of Senazodan and how it adapts its conformation to fit within the PDE-III binding pocket. Furthermore, by calculating the binding free energy from the simulation trajectory, a more accurate estimation of the binding affinity can be obtained compared to docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netrsc.org While a specific QSAR study for a series of Senazodan analogs is not publicly available, the methodology provides a clear path for the rational design of new derivatives.

The first step in QSAR is to calculate a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. For a hypothetical series of Senazodan analogs, relevant descriptors could include:

Topological descriptors: Molecular connectivity indices, shape indices.

Electronic descriptors: Partial charges, dipole moment.

Hydrophobic descriptors: logP, molar refractivity.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM) and random forests are used to build a predictive model that correlates the descriptors with the biological activity (e.g., IC50 for PDE-III inhibition).

Table 3: Example of Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors | Information Encoded |

| 1D Descriptors | Molecular Weight, Atom Count, Rotatable Bond Count | Basic molecular properties |

| 2D Descriptors | Topological Polar Surface Area (TPSA), Wiener Index | Molecular topology and connectivity |

| 3D Descriptors | van der Waals Volume, Solvent Accessible Surface Area | Molecular shape and size |

| Physicochemical | logP, Molar Refractivity, pKa | Hydrophobicity, polarizability, and ionization state |

A validated QSAR model can be a powerful tool for the in silico design of novel Senazodan analogs with potentially improved activity or a better side-effect profile. By analyzing the QSAR equation, chemists can understand which structural features are positively or negatively correlated with the desired activity.

For instance, if the model indicates that a particular substituent at a specific position on the pyridazinone core of Senazodan is crucial for activity, new analogs can be designed by modifying this substituent. These new virtual compounds can then be run through the QSAR model to predict their activity before undertaking their chemical synthesis, thereby saving time and resources. This iterative process of design, prediction, and synthesis is a cornerstone of modern medicinal chemistry.

Theoretical Pharmacokinetic and Pharmacodynamic Modeling (in silico aspects) of Senazodan Hydrochloride Trihydrate

In silico modeling, a cornerstone of modern computational chemistry, offers predictive insights into the behavior of drug candidates, thereby streamlining the research and development process. For this compound, theoretical modeling can forecast its pharmacokinetic and pharmacodynamic profiles, although specific, detailed research findings for this compound are not widely available in public-domain scientific literature. The following sections outline the principles and potential applications of such modeling for Senazodan.

Theoretical Pharmacokinetic (ADME) Predictions

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule are critical to its efficacy and safety. In silico tools predict these properties based on the molecule's structural features. While specific computational studies on Senazodan are scarce, general predictions can be made using established methodologies.

Absorption: Oral bioavailability is often predicted using models that consider factors like lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five). Software like SwissADME and PreADMET can generate such predictions. For a compound like Senazodan, these tools would analyze its structure to estimate its gastrointestinal absorption and permeability.

Distribution: The distribution of a drug throughout the body is influenced by its ability to bind to plasma proteins and penetrate tissues. In silico models can predict the volume of distribution (Vd) and the extent of plasma protein binding based on the compound's physicochemical properties.

Metabolism: Predicting the metabolic fate of a compound is crucial. Computational models can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes. For Senazodan, this would involve identifying which CYP isozymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the drug.

Excretion: The route and rate of a drug's elimination from the body can also be modeled. These predictions are often linked to metabolism and the drug's water solubility.

A hypothetical in silico ADME profile for Senazodan, based on general predictive models, is presented in Table 1. It is important to note that these are theoretical values and would require experimental validation.

Table 1: Predicted In Silico ADME Properties of Senazodan

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Gastrointestinal Absorption | High | Likely well-absorbed orally. |

| Blood-Brain Barrier Permeation | Low | Unlikely to cause significant central nervous system effects. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-glycoprotein. |

| CYP1A2 inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP2C19 inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP2D6 inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP3A4 inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

Theoretical Pharmacodynamic Modeling

In silico pharmacodynamic modeling for Senazodan would primarily focus on its interaction with its molecular target, phosphodiesterase 3 (PDE3).

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (Senazodan) when bound to a receptor (PDE3) to form a stable complex. The process involves:

Preparation of the Receptor: Obtaining the 3D structure of PDE3, often from a protein data bank.

Ligand Preparation: Generating the 3D structure of Senazodan.

Docking Simulation: Using software to fit Senazodan into the active site of PDE3.

Scoring and Analysis: Evaluating the binding affinity and interactions (e.g., hydrogen bonds, hydrophobic interactions) between Senazodan and the amino acid residues of PDE3.

A molecular docking study would provide insights into the specific interactions that are key to Senazodan's inhibitory activity. While a specific docking study for Senazodan is not publicly available, research on other PDE inhibitors has revealed key binding interactions within the PDE active site.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. For a series of PDE3 inhibitors including Senazodan, a pharmacophore model could be developed to guide the design of new, potentially more potent, compounds.

The results of these in silico pharmacodynamic studies are crucial for understanding the structure-activity relationship (SAR) of Senazodan and for the rational design of new derivatives with improved properties. A summary of typical data obtained from such studies is presented in Table 2.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study of Senazodan with PDE3

| Parameter | Value | Significance |

|---|---|---|

| Binding Energy (kcal/mol) | -9.5 | A lower binding energy indicates a more stable protein-ligand complex. |

| Key Interacting Residues | Gln452, Asp448 | Identifies the specific amino acids in the PDE3 active site that are crucial for binding. |

It must be reiterated that the data presented are illustrative of what would be obtained from in silico studies. Detailed computational chemistry and modeling studies specific to this compound are needed to confirm these theoretical predictions.

Advanced Analytical Methodologies in Senazodan Hydrochloride Trihydrate Research

Chromatographic Separations for Purity Assessment and Identification of Research-Related Metabolites

Chromatographic techniques are fundamental in determining the purity of Senazodan (B1618596) hydrochloride trihydrate and identifying its metabolites. High-Performance Liquid Chromatography (HPLC) is a primary tool for these purposes due to its high resolution and sensitivity.

For purity assessment, a stability-indicating HPLC method is often developed. Such a method is capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. A typical HPLC method for a pyridazinone derivative might utilize a reversed-phase column, such as a C18 column, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to achieve optimal separation of all components. Detection is commonly performed using a UV detector at a wavelength where Senazodan and its impurities exhibit significant absorbance. nih.govnih.gov

The identification of research-related metabolites is critical for understanding the biotransformation of Senazodan. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the premier technique for this application. nih.govthermofisher.comnih.gov This method combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for the detection and structural elucidation of metabolites in complex biological matrices. In a typical LC-MS/MS workflow, a biological sample (e.g., plasma, urine, or liver microsomes) is first processed and then injected into the LC system. After separation on the column, the eluent is introduced into the mass spectrometer. The instrument can be operated in full-scan mode to detect all ions within a certain mass range or in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification of specific metabolites. nih.govnih.gov For instance, potential metabolites of pyridazinone compounds can include hydroxylated and demethylated derivatives. vulcanchem.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of a Pyridazinone Derivative

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 285 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: This table presents a hypothetical but representative set of HPLC conditions for the analysis of a pyridazinone compound like Senazodan.

Spectroscopic Characterization Techniques (e.g., High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of Senazodan hydrochloride trihydrate.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. This is a powerful tool for confirming the identity of Senazodan and for identifying unknown metabolites and impurities. mdpi.comfabad.org.trfabad.org.tr Electrospray ionization (ESI) is a common ionization technique used for pyridazinone derivatives, and the analysis can be performed in both positive and negative ion modes to obtain comprehensive structural information. mdpi.com

Table 2: Representative Spectroscopic Data for a Pyridazinone Derivative

| Technique | Observed Data | Interpretation |

| HRMS (ESI+) | m/z [M+H]⁺ | Confirms molecular weight and elemental composition. |

| ¹H NMR (DMSO-d₆) | Chemical shifts (δ) and coupling constants (J) for aromatic and aliphatic protons. | Provides information on the proton framework of the molecule. |

| ¹³C NMR (DMSO-d₆) | Chemical shifts (δ) for carbonyl, aromatic, and aliphatic carbons. | Reveals the carbon skeleton of the compound. |

Note: The data in this table are illustrative and represent the type of information obtained from spectroscopic analysis of a compound with a structure similar to Senazodan.

Chiroptical Methods for Stereochemical Purity and Configuration Analysis

Chiroptical methods are employed to analyze the stereochemistry of chiral molecules. While Senazodan itself is an achiral molecule, some of its derivatives or related compounds in the pyridazinone class can be chiral. In such cases, assessing stereochemical purity and determining the absolute configuration are critical.

For chiral pyridazinone derivatives, chiral HPLC is a widely used technique for separating enantiomers. nih.govnih.govresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective in resolving the enantiomers of pyridazinone compounds. nih.gov The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or supercritical fluid conditions, is crucial for achieving optimal separation. nih.govnih.gov

Table 3: Example of Chiral HPLC Method for a Pyridazinone Intermediate

| Parameter | Condition |

| Column | Chiralcel OJ (Cellulose tris(4-methylbenzoate)) |

| Mobile Phase | Hexane / Ethanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Note: This table provides an example of a chiral HPLC method that could be adapted for the analysis of chiral analogs or intermediates of Senazodan.

Thermodynamic and Solution-State Stability Studies in Research Contexts

Understanding the thermodynamic properties and solution-state stability of this compound is essential for its handling, formulation, and interpretation of research data.

Thermodynamic stability studies often involve determining the solubility of the compound in various solvents at different temperatures. researchgate.netresearchgate.netsemanticscholar.org This data can be used to calculate important thermodynamic parameters such as the enthalpy and entropy of dissolution, providing insights into the dissolution process. researchgate.net Such studies are crucial for developing appropriate solvent systems for research applications and for understanding the compound's behavior in different environments.

Solution-state stability is typically investigated using a stability-indicating HPLC method. nih.govpnrjournal.comjpionline.orgresearchgate.net These studies involve subjecting solutions of this compound to various stress conditions, such as acidic, basic, oxidative, photolytic, and thermal stress. The rate and extent of degradation are monitored over time, and any degradation products are identified and quantified. This information is vital for establishing appropriate storage conditions and for ensuring the integrity of the compound throughout the course of a research study. nih.gov

Emerging Research Perspectives and Future Directions for Senazodan Hydrochloride Trihydrate

Exploration of Novel Cellular Targets Beyond Phosphodiesterase III

While the inhibitory action of senazodan (B1618596) on PDE III is well-documented, a comprehensive understanding of its full biological activity necessitates a deeper investigation into potential alternative cellular targets. ncats.io The compound's ability to act as a Ca2+ sensitizer (B1316253) suggests interactions with proteins involved in calcium signaling pathways beyond those directly modulated by cyclic AMP levels. researchgate.net Future research should aim to deconstruct the specific molecular interactions responsible for this Ca2+-sensitizing effect.

Furthermore, the pyridazinone scaffold, a core structural feature of senazodan, is present in compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects. researchgate.netmdpi.com This suggests that senazodan hydrochloride trihydrate itself may possess activities at other, as yet unidentified, targets. Modern chemoproteomic approaches, such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP), could be employed to systematically identify novel binding partners of senazodan within the cellular proteome. These unbiased screening methods have the potential to uncover unexpected therapeutic applications for this compound.

Utilization of this compound as a Foundational Tool Compound in Chemical Biology

The well-defined primary mechanism of action of this compound as a PDE III inhibitor makes it a valuable tool for chemical biology research. biocat.commedchemexpress.com By selectively modulating the activity of this enzyme, senazodan can be used to probe the physiological and pathophysiological roles of the cyclic AMP signaling pathway in various cellular contexts. For instance, its application in cell-based assays can help to elucidate the downstream consequences of PDE III inhibition on processes such as inflammation, apoptosis, and cell proliferation.

To enhance its utility as a tool compound, synthetic modifications of the senazodan scaffold could be undertaken to develop more potent and selective inhibitors, or conversely, to create "promiscuous" analogs that interact with a broader range of targets. The development of photo-affinity or biotinylated derivatives of senazodan would also facilitate the identification and validation of its direct binding partners within the cell, further solidifying its role as a precise molecular probe.

Integration of Artificial Intelligence and Machine Learning in this compound-Related Drug Discovery Efforts

Target Identification and Validation: Machine learning models trained on large-scale biological datasets can predict novel therapeutic targets for senazodan based on its chemical structure and known biological activities. mdpi.com These models can analyze complex patterns in genomic, proteomic, and transcriptomic data to identify disease pathways where PDE III inhibition or Ca2+ sensitization may be beneficial.

Virtual Screening and Lead Optimization: AI algorithms can be used to virtually screen large compound libraries to identify novel pyridazinone derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.com Generative models can also design entirely new molecules based on the core structure of senazodan, optimized for specific biological targets.

Predictive Toxicology: Machine learning models can be trained to predict the potential toxicity and adverse effects of senazodan and its analogs, thereby reducing the likelihood of late-stage failures in drug development. mdpi.com

The integration of AI and ML into the drug discovery pipeline for senazodan-related compounds has the potential to significantly accelerate the identification of new therapeutic applications and the development of next-generation drug candidates.

Investigational Approaches for Predicting and Mitigating Potential Off-Target Interactions (in silico and in vitro)

A critical aspect of modern drug development is the early identification and mitigation of potential off-target interactions, which can lead to adverse drug reactions. europeanpharmaceuticalreview.com For this compound, a combination of in silico and in vitro approaches can be employed to build a comprehensive off-target profile.

In Silico Approaches:

Computational methods play a crucial role in predicting potential off-target interactions. nih.gov Molecular docking simulations can be used to screen senazodan against a panel of known off-target proteins, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. researchgate.netwu.ac.th Pharmacophore modeling and shape-based screening can also identify other proteins that may bind to senazodan based on structural and chemical similarities to their known ligands.

| Computational Method | Application for Senazodan | Potential Insights |

| Molecular Docking | Screening against panels of off-target proteins (e.g., kinases, GPCRs) | Prediction of potential binding affinities and interaction modes. |

| Pharmacophore Modeling | Building models based on known off-target ligands | Identification of shared features between senazodan and other bioactive molecules. |

| Shape-Based Screening | Comparing the 3D shape of senazodan to databases of known ligands | Discovery of structurally similar compounds with known off-target activities. |

In Vitro Approaches:

Experimental validation of in silico predictions is essential. Broad-panel in vitro safety pharmacology profiling is a standard industry practice to assess the interaction of a compound with a wide range of molecular targets. researchgate.netreactionbiology.com For senazodan, this would involve screening against a panel of receptors, enzymes, transporters, and ion channels to identify any unintended interactions. fda.gov Any identified off-target "hits" can then be further characterized in more detailed secondary assays to determine their functional relevance.

| In Vitro Assay | Purpose | Example Targets |

| Receptor Binding Assays | To determine the affinity of senazodan for various receptors. | Adrenergic, dopaminergic, serotonergic receptors. |

| Enzyme Inhibition Assays | To measure the inhibitory activity of senazodan against a panel of enzymes. | Kinases, proteases, other phosphodiesterases. |

| Ion Channel Patch-Clamp | To assess the effect of senazodan on the function of various ion channels. | hERG, sodium, calcium channels. |

By proactively identifying and understanding the off-target profile of this compound, researchers can better predict its potential side effects and develop strategies to mitigate these risks, either through chemical modification of the molecule or by carefully selecting therapeutic indications where the on-target benefits outweigh the off-target risks.

Q & A

Q. What are the primary mechanisms of action of Senazodan hydrochloride trihydrate in cardiovascular research?

Senazodan acts as a Ca²⁺ sensitizer, enhancing cardiac myofilament responsiveness to calcium, and inhibits phosphodiesterase III (PDE III), increasing cyclic adenosine monophosphate (cAMP) levels. These dual mechanisms improve myocardial contractility while modulating vascular tone . To study these effects, researchers should employ enzyme activity assays for PDE III inhibition (e.g., spectrophotometric or fluorometric methods) and calcium sensitivity measurements using skinned cardiomyocyte preparations.

Q. What experimental assays are recommended to quantify PDE III inhibition by this compound?

Use in vitro enzyme inhibition assays with purified PDE III isoforms. A typical protocol involves incubating the enzyme with Senazodan and a cAMP substrate, followed by quantification of hydrolyzed cAMP via HPLC (e.g., using a C18 column, UV detection at 254 nm, and mobile phase: 0.1% trifluoroacetic acid/acetonitrile). Compare results to positive controls like milrinone .

Q. Which preclinical models are suitable for evaluating Senazodan’s cardioprotective effects?

Isolated Langendorff-perfused heart models (rat or guinea pig) are ideal for assessing contractility and calcium sensitivity. For in vivo studies, pressure-volume loop analysis in heart failure models (e.g., transverse aortic constriction in mice) provides hemodynamic data. Ensure consistency in animal strain, dosing regimen, and endpoint measurements to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for Senazodan’s PDE III inhibition?

Discrepancies may arise from differences in enzyme sources (e.g., human vs. rodent PDE III isoforms) or assay conditions (pH, temperature, substrate concentration). Use chemometric approaches (e.g., multivariate analysis) to standardize variables. Validate findings with orthogonal methods like isothermal titration calorimetry (ITC) to confirm binding affinities .

Q. What experimental designs optimize the simultaneous study of Senazodan’s Ca²⁺ sensitization and PDE III inhibition?

Employ a dual-measurement setup: (1) Measure cAMP levels in cardiomyocytes using FRET-based biosensors (e.g., Epac1-camps), and (2) assess calcium transient amplitude via fluorescence imaging (e.g., Fura-2 AM). Use knockout models (e.g., PDE III-deficient mice) to isolate mechanisms. Statistical analysis should include ANOVA with post-hoc tests to distinguish direct vs. compensatory effects .

Q. How can Senazodan’s pharmacokinetic (PK) profile be accurately modeled in chronic disease studies?

Conduct compartmental PK/PD modeling using plasma and tissue concentration-time data from repeated dosing studies. Incorporate covariates like renal/hepatic function (via creatinine clearance or cytochrome P450 activity assays). For metabolite tracking, use LC-MS/MS with deuterated internal standards .

Q. What strategies mitigate bias in preclinical studies of Senazodan’s therapeutic efficacy?

Adopt blinded randomization for treatment groups and use objective endpoints (e.g., echocardiographic ejection fraction vs. subjective symptom scoring). Include sham-operated controls in heart failure models. Reference the CONSORT-Preclinical checklist for study design transparency .

Q. How can Senazodan’s synergies with other cardioprotective agents (e.g., β-blockers) be systematically explored?

Use factorial experimental designs to test combinations at multiple dose levels. Assess synergistic effects via Chou-Talalay combination index (CI) analysis. For mechanistic insights, perform RNA-seq on treated cardiomyocytes to identify co-regulated pathways (e.g., calcium handling or cAMP signaling) .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound research?

Q. How should researchers conduct systematic reviews of Senazodan’s pharmacological profile?

Use PRISMA frameworks to screen literature from databases like PubMed and Embase. Filter studies by assay type (e.g., in vitro vs. in vivo) and exclude non-peer-reviewed sources. Perform meta-analyses using fixed/random-effects models to aggregate efficacy data across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.